![molecular formula C9H16O B2498601 Spiro[2.5]octan-5-ylmethanol CAS No. 2002815-12-3](/img/structure/B2498601.png)
Spiro[2.5]octan-5-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spiro compounds often involves intricate strategies to form the characteristic spiro linkage. A notable approach for synthesizing spiro[2.5]octan-5-ylmethanol derivatives is through cycloaddition reactions, which provide a method for constructing complex cyclic structures efficiently. For instance, the cycloaddition reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione (PTAD) led to a novel rearrangement, demonstrating the synthetic flexibility of spiro compounds (Şenol et al., 2016).
Molecular Structure Analysis
Spiro[2.5]octan-5-ylmethanol's structure can be analyzed through spectroscopic methods, which provide insights into its molecular geometry and electronic configuration. The spiro linkage introduces a three-dimensional aspect to the molecule, influencing its reactivity and physical properties. The structural analysis is crucial for understanding the compound's chemical behavior and potential applications in material science and organic synthesis.
Chemical Reactions and Properties
The chemical reactivity of spiro[2.5]octan-5-ylmethanol is characterized by its interactions with various reagents and conditions. Spiro compounds can undergo a range of reactions, including solvolysis, where the solvent plays a role in the reaction mechanism. For example, the solvolyses of spiro[2,4]hept-4-yl and spiro[2,5]oct-4-yl 3,5-dinitrobenzoates have been examined, revealing insights into the reactivity of small ring compounds and the influence of the spiro structure on solvolysis rates (Tsuji et al., 1967).
科学的研究の応用
1. Chemical Rearrangements and Cation Formation Spiro[2.5]octan-5-ylmethanol has been a subject of study in chemical rearrangements and cation formation. For example, Prakash et al. (1987) explored the ionization and rearrangement of 4-spiro[2.n]alkanols, including spiro[2.5]octanol, which forms a static spiro[2.5]octyl cation, a type of secondary cyclohexyl cation stabilized by an adjacent spirocyclopropane ring. This cation was found to rearrange under certain conditions, providing insights into the behavior of such complex cations (Prakash, Fung, Olah, & Rawdah, 1987).
2. Cycloaddition Reactions and Novel Rearrangements Spiro[2.5]octan-5-ylmethanol derivatives have been involved in cycloaddition reactions leading to novel rearrangements. For instance, Şenol et al. (2016) reported the reaction of a derivative of spiro[2.5]octan-5-ylmethanol with phenyltriazolinedione, resulting in a unique rearranged product. This study contributes to understanding the potential of spiro[2.5]octan-5-ylmethanol derivatives in synthetic organic chemistry (Şenol, Bayrak, Menzek, Şahin, & Karakuş, 2016).
3. Investigation of Solvolysis Reactions The compound has been studied in the context of solvolysis reactions. Tsuji, Moritani, and Nishida (1967) examined the solvolyses of various spiro compounds including spiro[2.5]octan-5-ylmethanol derivatives. Their research provides valuable insights into the reactivity and stability of such compounds in different solvents (Tsuji, Moritani, & Nishida, 1967).
4. Mechanistic Studies in Enzyme Reactions Spiro[2.5]octan-5-ylmethanol derivatives have been used to investigate the mechanisms of enzyme reactions. For example, Auclair et al. (2002) utilized spiro[2.5]octane to study the hydrocarbon hydroxylation mechanisms of cytochrome P450 enzymes, contributing to the understanding of these crucial biological catalysts (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).
5. Applications in Synthesis and Organic Chemistry The compound finds application in the synthesis of various organic compounds. For example, Jin et al. (2015) developed a synthetic route for spiro[2.5]octane-5,7-dione, showcasing the compound's utility in constructing complex molecular structures (Jin, Xu, Yang, Lu, Fu, Xie, Zhu, & Dong, 2015).
特性
IUPAC Name |
spiro[2.5]octan-7-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-7-8-2-1-3-9(6-8)4-5-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJCNJRKRPUJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]octan-5-ylmethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)
![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)
![[4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2498525.png)
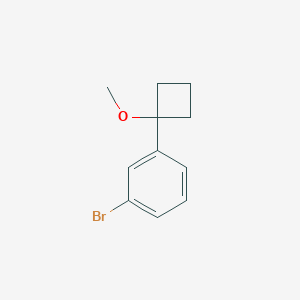
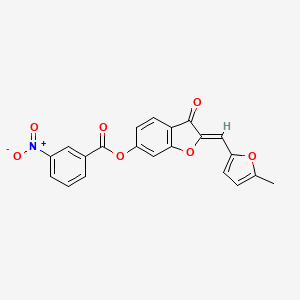
![(E)-4-(Dimethylamino)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2498528.png)
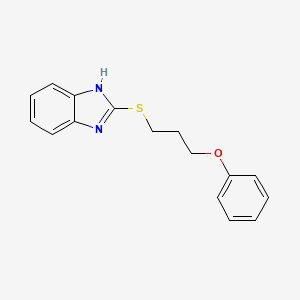
![4-(1,7-Dimethyl-3-octyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2498533.png)
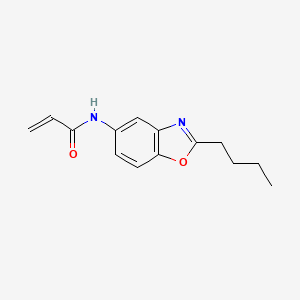
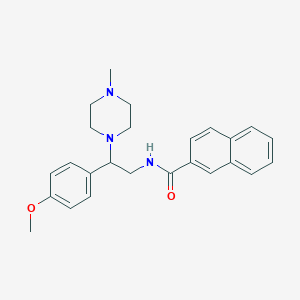
![1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498539.png)
